molecular formula C21H24F3N3O4 B608474 Lascufloxacin CAS No. 848416-07-9

Lascufloxacin

货号 B608474
CAS 编号: 848416-07-9
分子量: 439.4352
InChI 键: ZFIOCUITTUUVPV-MEDUHNTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lascufloxacin, also known as KRP-AM1977, is a fluoroquinolone antibiotic drug used for the treatment of bacterial infections . It was approved in Japan in 2019 to treat community-acquired pneumonia, otorhinolaryngological infections, and respiratory tract infections . It has shown activity against various Gram-positive bacteria including Streptococcus pneumoniae and Streptococcus anginosus .


Synthesis Analysis

The synthesis of Lascufloxacin involves a linear route starting from an amino ester and a commercial aryl oxopropanoate building block . The process includes several steps such as Cbz protection of the secondary amine, Claisen condensation, asymmetric hydrogenation, saponification, amide coupling, reduction of the amide to the corresponding amine, benzyl protection, treatment with perfluoro-1-octanesulfonyl fluoride, removal of the protecting groups, and salt formation .


Molecular Structure Analysis

The molecular structure of Lascufloxacin consists of a fluoroquinolone core appended with a syn-disubstituted fluoropyrrolidine fragment . Its molecular formula is C21H24F3N3O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lascufloxacin include Claisen condensation, asymmetric hydrogenation, saponification, amide coupling, reduction of the amide to the corresponding amine, and substitution of the aryl fluoride with the fluoropyrrolidine fragment .


Physical And Chemical Properties Analysis

Lascufloxacin has a molecular weight of 439.435 g/mol . It is a white to off-white solid powder .

科学研究应用

  1. 广谱抗菌活性: Lascufloxacin对各种临床分离株展现出广泛的活性,包括对革兰氏阳性细菌和喹诺酮耐药菌株的强效活性 (Kishii, Yamaguchi, & Takei, 2017)

  2. 呼吸道和耳鼻喉感染的治疗: 在日本获批准,Lascufloxacin盐酸盐用于治疗呼吸道和耳鼻喉感染,对感染呼吸道主要病原体的喹诺酮耐药菌株显示出有效性 (Thakare, Singh, Dasgupta, & Chopra, 2020)

  3. 对厌氧菌和咽炎链球菌的有效性: 对厌氧菌和咽炎链球菌群的临床分离株展现出比现有喹诺酮更强效的广谱抗菌活性 (Yamagishi, Matsukawa, Suematsu, & Mikamo, 2018)

  4. 护理和医疗相关肺炎的疗效: 一项临床试验显示Lascufloxacin对护理和医疗相关肺炎的疗效和安全性,为该病症提供更多治疗选择 (Hosogaya et al., 2023)

  5. 肺内药代动力学: 对健康志愿者的研究显示Lascufloxacin迅速渗透到肺内,表明其在治疗呼吸道感染方面的有效性 (Furuie et al., 2018)

  6. 混合感染模型中的抗菌效力: 在单一和混合感染模型中展示了对肺炎链球菌和中间普雷沃特菌的增强效力,支持其在肺炎治疗中的临床实用性 (Hagihara et al., 2021)

  7. 不同人群中的药代动力学: 一项研究检查了健康男性中Lascufloxacin的药代动力学特征,显示非老年人和老年人之间在药代动力学方面没有显著差异,表明老年患者无需调整剂量 (Totsuka et al., 2019)

  8. 对耐药性肺炎链球菌的活性: 对带有GyrA或ParC突变的肺炎链球菌展现出强效活性,与其他喹诺酮相比,选择耐药菌株的频率较低 (Murata et al., 2018)

  9. 上皮内液中的分布机制: Lascufloxacin在上皮内液中的高分布主要归因于其与肺表面活性剂中的磷脂酰丝氨酸的结合,这是与其他喹诺酮不同的机制 (Ohya, Takano, & Manita, 2019)

属性

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOCUITTUUVPV-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336967
Record name Lascufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lascufloxacin

CAS RN

848416-07-9
Record name Lascufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lascufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASCUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。